beta-Aminopropionitrile fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Aminopropionitrile fumarate: is an organic compound with both amine and nitrile functional groups. It is a colorless liquid that occurs naturally and is of significant interest in the biomedical community. The compound is known for its role in causing osteolathyrism and angiolathyrism when ingested in large quantities . It is also used as an antirheumatic agent in veterinary medicine and has attracted interest as an anticancer agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Aminopropionitrile fumarate is prepared by the reaction of ammonia with acrylonitrile . The reaction typically involves the following steps:
Reaction of Ammonia with Acrylonitrile: This reaction produces beta-aminopropionitrile.
Formation of Fumarate Salt: The beta-aminopropionitrile is then reacted with fumaric acid to form this compound.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Large-scale Reaction Vessels: To handle the reaction between ammonia and acrylonitrile.
Purification Steps: To remove any impurities and ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Aminopropionitrile fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions.
Substitution: The amine and nitrile groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Beta-Aminopropionitrile fumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of beta-aminopropionitrile fumarate involves the inhibition of lysyl oxidase, an enzyme responsible for the cross-linking of collagen and elastin in the extracellular matrix . By inhibiting this enzyme, the compound disrupts the formation of collagen cross-links, leading to changes in tissue structure and function. This mechanism is particularly relevant in the context of diseases like osteolathyrism and angiolathyrism .
Vergleich Mit ähnlichen Verbindungen
Aminoacetonitrile: Another compound with similar functional groups.
Glycolonitrile: Shares the nitrile functional group.
Propanenitrile: A related alkanenitrile.
Uniqueness: Beta-Aminopropionitrile fumarate is unique due to its dual functional groups (amine and nitrile) and its specific biological effects, particularly its role in inhibiting lysyl oxidase . This makes it distinct from other similar compounds, which may not have the same biological activity or applications.
Eigenschaften
CAS-Nummer |
352-96-5 |
---|---|
Molekularformel |
C7H10N2O4 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
3-aminopropanenitrile;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4.C3H6N2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);1-2,4H2/b2-1+; |
InChI-Schlüssel |
NYPGBHKJFKQTIY-TYYBGVCCSA-N |
Isomerische SMILES |
C(CN)C#N.C(=C/C(=O)O)\C(=O)O |
SMILES |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
1119-28-4 352-96-5 |
|
Verwandte CAS-Nummern |
2079-89-2 352-96-5 1119-28-4 (Parent) 110-17-8 (Parent) 151-18-8 (Parent) 2079-89-2 (fumarate[2:1]) 352-96-5 (fumarate [1:1]) |
Synonyme |
BAPN fumarate beta-aminopropionitrile fumarate beta-aminopropionitrile fumarate (1:1) beta-aminopropionitrile fumarate (2:1) beta-aminopropionitryl-fumarate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.